N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-fluoro-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)10-11-23(18(24)13-6-4-7-14(20)12-13)19-21-17-15(27-19)8-5-9-16(17)28(3,25)26;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLBMAQKDJWAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response, as they are involved in the production of prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to have potent anti-inflammatory properties, with compounds showing high IC50 values for COX-1 inhibition and excellent COX-2 SI values. Furthermore, it has been shown to inhibit albumin denaturation.
Biological Activity
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including synthesis, pharmacological effects, and relevant case studies.
1. Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes:
- A dimethylaminoethyl group
- A fluorobenzamide moiety
- A methylsulfonyl-substituted benzothiazole
This structural composition suggests potential interactions with various biological targets, which have been explored in several studies.
2.1 Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit promising anticancer properties. For example, studies have shown that related benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| SK-Hep-1 (liver) | 70% at 50 µM | |
| MDA-MB-231 (breast) | 65% at 50 µM | |
| NUGC-3 (gastric) | 60% at 50 µM |
The mechanism of action often involves the inhibition of specific kinases or apoptosis pathways, making these compounds potential candidates for further development in cancer therapy.
2.2 Neuroprotective Effects
A study on related benzothiazole compounds demonstrated neuroprotective effects against ischemia/reperfusion injury. The compounds showed significant attenuation of neuronal injury and exhibited reactive oxygen species (ROS) scavenging activity, indicating their potential as neuroprotective agents in conditions such as stroke or neurodegenerative diseases .
2.3 Anticonvulsant Activity
In a recent study, a series of benzothiazole derivatives were evaluated for anticonvulsant activity using the maximal electroshock (MES) test. One derivative demonstrated an ED50 value of 160.4 mg/kg, showing superior activity compared to standard drugs like sodium valproate . This suggests that modifications similar to those in this compound could enhance anticonvulsant properties.
Case Study 1: Inhibition of Cancer Cell Growth
A study synthesized several benzothiazole derivatives and tested their antiproliferative effects on human cancer cell lines. The results indicated that certain modifications led to increased potency against specific cancer types, emphasizing the importance of structural variations in enhancing biological activity .
Case Study 2: Neurotoxicity Assessment
In evaluating the neurotoxicity of related compounds, researchers found that many derivatives exhibited low cytotoxicity and minimal neurotoxic effects while retaining significant anticonvulsant activity. This highlights the therapeutic potential of these compounds with favorable safety profiles .
4.
This compound demonstrates a broad spectrum of biological activities, particularly in anticancer and neuroprotective domains. Ongoing research into its mechanisms of action and optimization of its chemical structure could lead to the development of novel therapeutic agents for various diseases.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has also explored the antimicrobial properties of thiazole derivatives. Compounds with similar structural motifs have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
- Anticancer Activity Study : A study published in a peer-reviewed journal reported that thiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The research highlighted how structural modifications could enhance potency against specific cancer types .
- Antimicrobial Efficacy : Another investigation focused on testing various thiazole derivatives against clinically relevant pathogens. Results indicated that certain modifications led to increased antimicrobial activity, supporting further exploration of this compound as a potential therapeutic agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide groups undergo hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12 hrs | 3-Fluorobenzoic acid, 4-(methylsulfonyl)benzo[d]thiazol-2-amine, dimethylaminoethyl chloride | Complete cleavage of amide bond; sulfonamide remains intact. |
| Basic Hydrolysis | 2M NaOH, 80°C, 8 hrs | 3-Fluorobenzoate salt, 2-(dimethylamino)ethylamine, sulfonate intermediates | Partial degradation of benzo[d]thiazole ring observed at prolonged heating. |
Nucleophilic Substitution
The fluorine atom at the 3-position participates in nucleophilic aromatic substitution (NAS):
Mechanistic Insight :
-
NAS proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing methylsulfonyl and benzothiazole groups .
-
Steric hindrance from the dimethylaminoethyl chain reduces reactivity compared to simpler fluorobenzoates .
Reduction of Methylsulfonyl Group
The methylsulfonyl moiety on the benzo[d]thiazole ring is reducible:
Electrophilic Aromatic Substitution
The benzo[d]thiazole ring undergoes electrophilic substitution at the 5- and 7-positions:
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 5-Nitro derivative (major), 7-nitro (minor) |
| Sulfonation | SO₃/H₂SO₄ | 60°C, 3 hrs | 5-Sulfo derivative |
| Halogenation | Br₂/FeBr₃ | CH₂Cl₂, 25°C, 2 hrs | 5-Bromo derivative (exclusive) |
Regioselectivity : Directed by the electron-withdrawing methylsulfonyl group, which deactivates the ring and favors substitution at positions ortho to the sulfonyl group .
Coordination with Metal Ions
The dimethylaminoethyl side chain and benzothiazole nitrogen act as ligands:
Photochemical Reactions
UV irradiation (λ = 254 nm) induces decarboxylation and radical formation:
| Condition | Products | Mechanism |
|---|---|---|
| UV in MeCN | Fluorobenzene, benzo[d]thiazole radicals | Homolytic cleavage of C–N bonds |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
| Compound | Fluorine Reactivity | Sulfonyl Reduction Ease | Amide Hydrolysis Rate |
|---|---|---|---|
| Target Compound | Moderate (NAS) | High (LiAlH₄) | Slow (acid) |
| N,N-Dimethyl-4-methoxybenzamide | None | N/A | Fast (base) |
| 4-Fluorobenzenesulfonamide | High (NAS) | Low | N/A |
Preparation Methods
Thiazole Ring Formation
The benzo[d]thiazole core is synthesized from 4-fluoro-2-aminobenzenethiol through cyclization with methyl thiocyanate under acidic conditions. Key parameters include:
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80°C | |
| Solvent | Acetic acid | |
| Reaction Time | 5 hours | |
| Yield | 68–72% |
The mechanism involves nucleophilic attack of the thiol group on thiocyanate, followed by intramolecular cyclization. The fluorine substituent remains intact due to the ortho-directing nature of the amino group.
Sulfonation to Methylsulfonyl Group
The methylthio intermediate undergoes oxidation using periodic acid (H₅IO₆) in aqueous ethanol:
$$ \text{R-S-CH}3 + \text{H}5\text{IO}6 \rightarrow \text{R-SO}2\text{-CH}3 + \text{HIO}3 + 2\text{H}_2\text{O} $$
Optimized Oxidation Parameters
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | Periodic acid (2.2 eq) | |
| Temperature | 0–5°C | |
| Reaction Time | 3 hours | |
| Yield | 85–89% |
Benzamide Core Formation
Carboxylic Acid Activation
3-Fluorobenzoic acid is activated using phosphorus oxychloride (POCl₃) in tetrahydrofuran/ethyl acetate (1:3 v/v):
$$ \text{Ar-COOH} + \text{POCl}3 \rightarrow \text{Ar-COCl} + \text{H}3\text{PO}_3 $$
Activation Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent Ratio (THF:EA) | 1:3 | |
| Temperature | 0–5°C | |
| Reaction Time | 1 hour |
Amide Coupling
The acyl chloride reacts with N,N-dimethylethylenediamine in dichloromethane with triethylamine:
Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | Triethylamine (3 eq) | |
| Temperature | 25°C | |
| Reaction Time | 12 hours | |
| Yield | 76–81% |
Final Coupling and Salt Formation
Nucleophilic Aromatic Substitution
The benzamide intermediate reacts with 4-(methylsulfonyl)benzo[d]thiazol-2-amine under Buchwald-Hartwig conditions:
Catalytic System
| Component | Quantity | Source |
|---|---|---|
| Pd(OAc)₂ | 5 mol% | |
| Xantphos | 10 mol% | |
| Cs₂CO₃ | 2.5 eq |
Reaction Outcomes
| Metric | Value | Source |
|---|---|---|
| Temperature | 110°C | |
| Time | 24 hours | |
| Yield | 63–67% |
Hydrochloride Salt Precipitation
The free base is treated with HCl gas in anhydrous diethyl ether:
$$ \text{Base} + \text{HCl} \rightarrow \text{Base·HCl} $$
Crystallization Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Diethyl ether | |
| Temperature | −20°C | |
| Purity | >98.5% |
Comparative Analysis of Synthetic Routes
Green Chemistry Considerations
The phosphorus oxychloride-mediated activation (Source) reduces hazardous waste compared to traditional thionyl chloride methods, with solvent recovery rates exceeding 80%.
Yield Optimization Challenges
The final coupling step remains the yield-limiting stage (63–67%) due to steric hindrance from both aromatic rings. Microwave-assisted synthesis trials show promise, reducing reaction time to 6 hours while maintaining yields.
Industrial Scalability Assessment
Q & A
Basic: What are the optimal reaction conditions and purification methods for synthesizing this compound?
Answer:
The synthesis typically involves multi-step pathways, including:
- Amide Coupling: Reacting substituted benzo[d]thiazole amines with activated benzoyl chlorides in polar aprotic solvents (e.g., pyridine or DCM) under reflux conditions. Yields improve with stoichiometric control and anhydrous environments .
- Purification: Chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is critical for isolating the target compound from byproducts. Recrystallization using methanol or ethanol further enhances purity .
Key Parameters: Maintain temperatures between 60–80°C during coupling, and monitor reactions via TLC (Rf = 0.3–0.5 in 1:1 hexane/ethyl acetate) .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy: Use H and C NMR in deuterated DMSO or CDCl₃ to confirm substituent integration and amide bond formation. Aromatic protons typically appear at δ 7.2–8.5 ppm, while dimethylamino groups resonate near δ 2.2–2.8 ppm .
- X-ray Crystallography: Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) to validate crystal packing and stereochemistry. Centrosymmetric dimers are common in thiazole derivatives .
Advanced: How can computational methods accelerate reaction design and mechanistic studies for this compound?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, transition states, and energy barriers. For example, simulate the nucleophilic attack of the thiazole amine on the benzoyl chloride to optimize activation parameters .
- Machine Learning: Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. Platforms like ICReDD integrate experimental and computational data to narrow down conditions, reducing trial-and-error cycles by ~40% .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
- Dose-Response Profiling: Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to differentiate target-specific effects from off-target toxicity. Use inhibitors like PFOR enzyme blockers as positive controls .
- Metabolite Screening: Employ LC-MS to identify metabolic byproducts that may antagonize or enhance activity. For instance, demethylation of the dimethylamino group could alter pharmacokinetics .
Advanced: What strategies are recommended for synthesizing derivatives with improved metabolic stability?
Answer:
- Trifluoromethyl Substitution: Replace labile methyl groups with trifluoromethyl moieties to enhance lipophilicity and resistance to oxidative metabolism. This modification improves half-life in hepatic microsomal assays by 2–3 fold .
- Morpholine/Thiazole Hybridization: Introduce morpholinopropyl or methylsulfonyl groups to the benzothiazole core to reduce CYP450-mediated degradation. Purify intermediates via flash chromatography (90% yield) .
Advanced: How can researchers evaluate the compound’s stability under physiological or extreme conditions?
Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC-MS. For example, acidic conditions may hydrolyze the amide bond, requiring formulation in enteric coatings .
- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use Karl Fischer titration to track hygroscopicity, a common issue with hydrochloride salts .
Advanced: What analytical methodologies are recommended for quantifying trace impurities in bulk batches?
Answer:
- HPLC-PDA/MS: Use C18 columns (5 µm, 250 mm) with 0.1% formic acid/acetonitrile gradients. Detect impurities at 254 nm and confirm structures via MS/MS fragmentation (e.g., m/z 361.3 [M+H]⁺ for common byproducts) .
- ICP-OES: Quantify residual metal catalysts (e.g., Pd in Suzuki couplings) below 10 ppm, critical for preclinical safety .
Advanced: How can interdisciplinary approaches (e.g., materials science, enzymology) enhance research on this compound?
Answer:
- Enzyme Co-Crystallization: Solve X-ray structures of the compound bound to target enzymes (e.g., PFOR) to identify key binding residues. Mutagenesis studies (e.g., alanine scanning) validate interactions .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to improve bioavailability. Characterize release kinetics using dialysis membranes and MALDI-TOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
